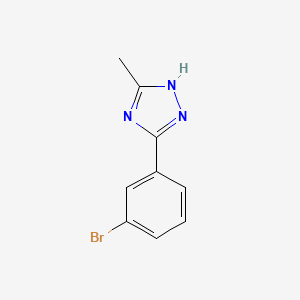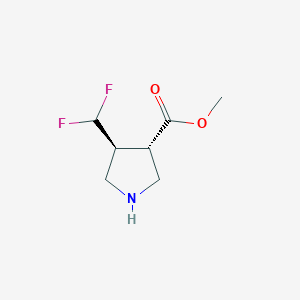
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the difluoromethyl group in this compound may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine derivatives and difluoromethylating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving amine and carbonyl precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- Methyl (3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate
- Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Methyl (3S,4S)-4-(chloromethyl)pyrrolidine-3-carboxylate
Uniqueness
The presence of the difluoromethyl group in Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.
属性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC 名称 |
methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-7(11)5-3-10-2-4(5)6(8)9/h4-6,10H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI 键 |
KKBIXEUOAPPUHY-RFZPGFLSSA-N |
手性 SMILES |
COC(=O)[C@@H]1CNC[C@H]1C(F)F |
规范 SMILES |
COC(=O)C1CNCC1C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


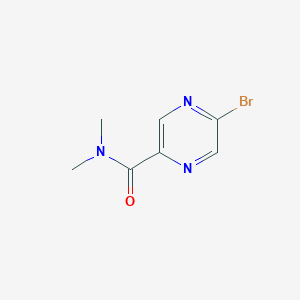
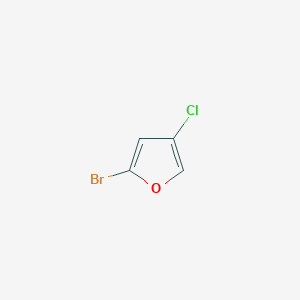
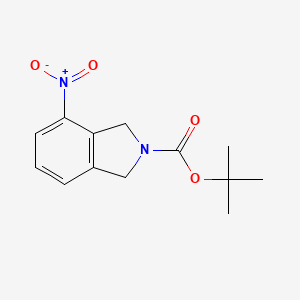
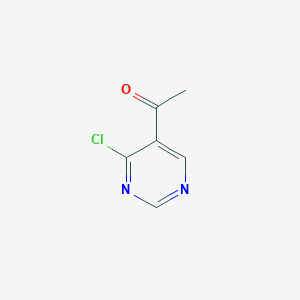

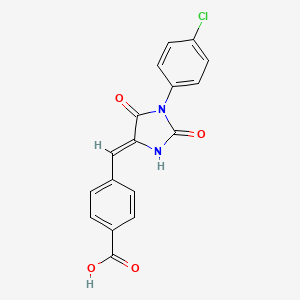
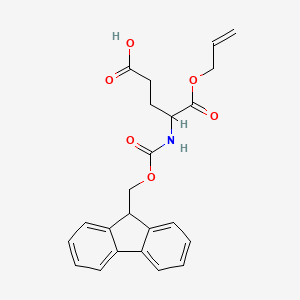


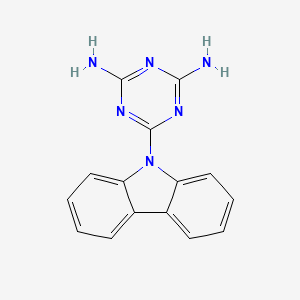

![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
